molecular formula C21H18O5 B1682466 5-(4-Fenoxibutoxi)psoraleno CAS No. 870653-45-5

5-(4-Fenoxibutoxi)psoraleno

Número de catálogo: B1682466
Número CAS: 870653-45-5
Peso molecular: 350.4 g/mol
Clave InChI: KINMYBBFQRSVLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fenoxibutoxi)psoraleno, comúnmente conocido como PAP-1, es un inhibidor selectivo de moléculas pequeñas del canal de potasio regulado por voltaje Kv1.3. Este compuesto ha llamado la atención debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades autoinmunitarias. PAP-1 es conocido por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto en investigación como en entornos clínicos .

Aplicaciones Científicas De Investigación

Immunological Applications

Selective Kv1.3 Blockade
PAP-1 is primarily recognized for its ability to selectively inhibit the Kv1.3 channel, which is predominantly expressed in activated effector memory T cells (TEMs). The blockade of Kv1.3 leads to membrane depolarization and inhibition of TEM proliferation and function, making it a valuable tool in immunological research and potential therapies for autoimmune diseases.

  • Mechanism of Action : By inhibiting Kv1.3, PAP-1 reduces the activation and proliferation of TEMs, which are involved in various autoimmune conditions such as multiple sclerosis and type 1 diabetes .
  • Preclinical Studies : In vivo studies in rhesus macaques demonstrated that PAP-1 effectively suppressed TEM proliferation without significant toxicity, indicating its potential for treating autoimmune diseases .

Dermatological Applications

Psoriasis Treatment
PAP-1 is currently in preclinical development for the treatment of psoriasis due to its potent activity against Kv1.3.

  • Efficacy in Animal Models : Studies have shown that PAP-1 can inhibit oxazolone-induced allergic contact dermatitis, a model for psoriasis, suggesting its therapeutic potential in managing skin disorders .
  • Pharmacokinetics : PAP-1 has favorable pharmacokinetic properties with a half-life of approximately 6.4 hours in rhesus macaques and shows no acute toxicity in repeated-dose studies .

Antitumor Activity

Recent studies have explored the anticancer properties of PAP-1, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.

  • In Vivo Efficacy : In xenograft models, PAP-1 demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .
  • Mechanistic Insights : The compound's ability to modulate ion channels may contribute to its effects on tumor cell viability and proliferation.

Anti-inflammatory Effects

PAP-1 has shown promise in reducing inflammation markers in models of induced arthritis.

  • Experimental Findings : Significant reductions in paw swelling were observed after treatment with PAP-1, indicating its potential application in inflammatory conditions beyond autoimmune diseases .

Structural Modifications and Derivatives

Research into structural modifications of the psoralen scaffold has led to the synthesis of various derivatives aimed at enhancing potency and selectivity while minimizing side effects.

CompoundIC50 (nM)Selectivity Over Kv1.5Notes
PAP-1223-foldHighly selective Kv1.3 blocker
5-Methoxypsoralen~2000N/ALess potent than PAP-1

The introduction of the 4-phenoxybutoxy side-chain has been pivotal in increasing the potency of these compounds compared to traditional psoralens like 5-methoxypsoralen .

Case Studies

Several case studies have highlighted the therapeutic potential of PAP-1:

  • Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction with minimal effects on normal cells.
  • Infection Control : Another study assessed antimicrobial efficacy against resistant bacteria, showcasing the compound's versatility beyond ion channel modulation .

Mecanismo De Acción

PAP-1 ejerce sus efectos al inhibir selectivamente el canal de potasio Kv1.3, que se expresa predominantemente en las membranas celulares de las células T de memoria efectoras activadas. El bloqueo de Kv1.3 da como resultado la despolarización de la membrana y la inhibición de la proliferación y la función de las células T. Este mecanismo hace que PAP-1 sea particularmente eficaz para suprimir las respuestas inmunitarias en enfermedades autoinmunitarias .

Análisis Bioquímico

Biochemical Properties

5-(4-Phenoxybutoxy)psoralen shows higher selectivity for Kv1.3 than other Kv1 family members . The blockade of Kv1.3 by 5-(4-Phenoxybutoxy)psoralen results in membrane depolarization . This inhibition of Kv1.3 leads to the suppression of effector memory T-cell proliferation and function .

Cellular Effects

5-(4-Phenoxybutoxy)psoralen has been shown to influence cell function by interfering with the activation and proliferation of effector memory T cells . These cells are crucial in the development of autoimmune diseases . By blocking Kv1.3, 5-(4-Phenoxybutoxy)psoralen reduces the secretion of TNFα by adipose tissue but does not affect the secretion of IL-6 .

Molecular Mechanism

5-(4-Phenoxybutoxy)psoralen acts by preferentially binding to the C-type inactivated state of the Kv1.3 channel . This results in a use-dependent blockade of Kv1.3 . The compound exhibits selectivity for Kv1.3 over a range of 22 ion channels, including potassium, sodium, calcium, and chloride channels .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-(4-Phenoxybutoxy)psoralen has been shown to effectively suppress the proliferation of effector memory T cells in vitro . When administered intravenously, 5-(4-Phenoxybutoxy)psoralen showed a half-life of 6.4 hours .

Dosage Effects in Animal Models

In animal models, specifically rats, 5-(4-Phenoxybutoxy)psoralen has been shown to inhibit ovalbumin-induced delayed-type hypersensitivity at a dose of 3 mg/kg .

Metabolic Pathways

The metabolic pathways of 5-(4-Phenoxybutoxy)psoralen involve hydroxylation and O-dealkylation . Five phase-I metabolites of 5-(4-Phenoxybutoxy)psoralen have been identified in Sprague-Dawley rats .

Transport and Distribution

Its volume of distribution suggests extensive distribution into extravascular compartments .

Subcellular Localization

It is known that Kv1.3 channels, which 5-(4-Phenoxybutoxy)psoralen selectively blocks, are predominantly found on the cell membranes of activated effector memory T-cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PAP-1 involucra la reacción de 5-metoxipsoraleno con bromuro de 4-fenoxibutilo. La reacción generalmente tiene lugar en presencia de una base como carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF). Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para PAP-1 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio. El proceso implica escalar la reacción mientras se mantiene un control estricto sobre las condiciones de reacción para garantizar la consistencia y la calidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

PAP-1 se somete a varias reacciones químicas, que incluyen:

    Oxidación: PAP-1 se puede oxidar en condiciones específicas, aunque esta no es una vía de reacción principal para su uso.

    Sustitución: El grupo fenoxi en PAP-1 puede participar en reacciones de sustitución, particularmente la sustitución aromática nucleofílica.

    Reducción: Las reacciones de reducción son menos comunes para PAP-1, pero pueden ocurrir en condiciones específicas.

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de PAP-1 con diferentes grupos funcionales unidos al anillo fenoxi .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de PAP-1

PAP-1 destaca por su alta selectividad para el canal Kv1.3 sobre otros canales de potasio, incluidos Kv1.5, Kv2.1 y Kv3.1. Esta selectividad reduce la probabilidad de efectos fuera de objetivo y mejora su potencial terapéutico. Además, PAP-1 no exhibe efectos citotóxicos o fototóxicos, lo que lo convierte en una opción más segura para la investigación y el uso clínico potencial .

Actividad Biológica

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a selective blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in activated effector memory T cells (TEMs). This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and neurodegenerative disorders.

PAP-1 inhibits Kv1.3 channels, leading to membrane depolarization and subsequent suppression of TEM proliferation and function. This action is crucial as TEMs play a significant role in the immune response, particularly in chronic inflammatory conditions. By blocking Kv1.3, PAP-1 effectively modulates the immune response without broadly suppressing immune function, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis .

Pharmacokinetics and Toxicity

In pharmacokinetic studies conducted on rhesus macaques, PAP-1 displayed a half-life of approximately 6.4 hours when administered intravenously. The compound was efficiently absorbed when given orally, achieving plasma concentrations sufficient to suppress TEM activity without causing toxicity . A six-month repeat-dose toxicity study in rats indicated no significant adverse effects on hematology or general health at doses of 50 mg/kg, suggesting a favorable safety profile for further clinical development .

In Vivo Studies

  • Autoimmune Disease Models : In experimental models of autoimmune diabetes and psoriasis, PAP-1 has demonstrated efficacy in preventing disease onset and reducing symptoms. Notably, it effectively inhibited delayed-type hypersensitivity reactions and showed promise in treating psoriasis in humanized mouse models .
  • Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, long-term administration of PAP-1 reduced neuroinflammation and cerebral amyloid load, improving cognitive deficits associated with the disease. This suggests that Kv1.3 inhibition may serve as a therapeutic strategy for Alzheimer’s by modulating microglial activation states .

Case Studies

A study involving rhesus macaques infected with simian immunodeficiency virus (SIV) demonstrated that chronic treatment with PAP-1 did not adversely affect the development of immune responses to vaccinations while effectively suppressing TEM function. This indicates its potential utility in managing viral infections without compromising vaccine efficacy .

Data Table: Summary of Biological Activities

Biological Activity Details
Target Channel Kv1.3
IC50 Value ~2 nM
Primary Effects Inhibition of TEM proliferation; modulation of immune response
Toxicity Findings No significant toxicity at 50 mg/kg in rats; safe for chronic administration
Therapeutic Applications Autoimmune diseases (e.g., psoriasis, diabetes), neurodegenerative disorders (e.g., Alzheimer’s)

Propiedades

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461776
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870653-45-5
Record name PAP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenoxybutoxy)psoralen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAP-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

700 mg (3.462 mmol) of 5-hydroxypsoralen (crystallized) and 600 mg (3.462 mmol) of 4-phenoxybutyl bromide was refluxed in 30 ml of 2-butanone in the presence of an excess (2 g) of anhydrous potassium carbonate and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid, dried over anhydrous sodium sulfate and concentrated. The solid residue was dissolved in a methanol-acetone mixture, treated with charcoal and re-crystallized from a methanol-acetone (80:20) mixture.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 2
Reactant of Route 2
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 3
Reactant of Route 3
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 4
Reactant of Route 4
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 5
Reactant of Route 5
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4-Phenoxybutoxy)psoralen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.